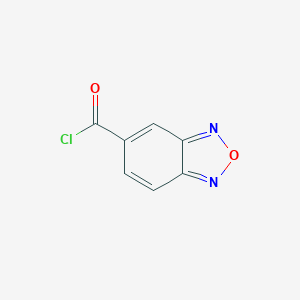
4,5-Dimethylbenzol-1,2-diamin
Übersicht
Beschreibung
4,5-Dimethyl-1,2-Phenylenediamine is an organic compound with the molecular formula C8H12N2. It is a derivative of phenylenediamine, characterized by the presence of two methyl groups at the 4 and 5 positions on the benzene ring. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes, pigments, and other organic materials .
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1,2-Phenylendiamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Die Verbindung wird zum Studium von Enzym-Wechselwirkungen und als Reagenz in biochemischen Assays eingesetzt.
Medizin: Sie wird für ihre potenzielle Verwendung in der Arzneimittelentwicklung und als Baustein für pharmazeutische Verbindungen untersucht.
Industrie: Die Verbindung wird bei der Herstellung von Hochleistungsmaterialien wie Polymeren und Harzen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4,5-Dimethyl-1,2-Phenylendiamin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Ligand fungieren und mit Metallzentren koordinieren, um komplexe Strukturen zu bilden. Diese Wechselwirkungen können die Redoxeigenschaften und die Reaktivität der Verbindung beeinflussen, was sie in katalytischen Prozessen und anderen chemischen Umwandlungen nützlich macht .
Ähnliche Verbindungen:
- 4,5-Dichlor-1,2-Phenylendiamin
- 1,2-Diamino-4,5-Dimethoxybenzol
- 4-Brom-1,2-Diaminobenzol
- 4-Methoxy-1,2-Phenylendiamin
Vergleich: 4,5-Dimethyl-1,2-Phenylendiamin ist aufgrund des Vorhandenseins von zwei Methylgruppen an den Positionen 4 und 5 einzigartig, was seine chemische Reaktivität und physikalischen Eigenschaften erheblich beeinflussen kann. Im Vergleich zu seinen Analoga, wie z. B. 4,5-Dichlor-1,2-Phenylendiamin oder 4-Brom-1,2-Diaminobenzol, bieten die Methylgruppen sterische Hinderung und elektronenspendende Effekte, die das Verhalten der Verbindung in verschiedenen chemischen Reaktionen verändern können .
Wirkmechanismus
Target of Action
The primary target of 4,5-dimethylbenzene-1,2-diamine is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in Salmonella typhimurium .
Mode of Action
The compound interacts with its target through a mechanism that involves electron transfer-proton-coupled electron transfer (ET-PCET) . This process is characterized by a first-order dependence on the benzimidazole hydride concentration and an unusually large kinetic isotope effect .
Biochemical Pathways
It has been used in the selective conversion of a transition metal carbonyl complex to a hydroxymethyl complex . This process is part of a viable approach for methanol production from CO, and from CO2 through cascade catalysis, with renewable organic hydrides .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The interaction of 4,5-dimethylbenzene-1,2-diamine with its target enzyme results in the formation of a formyl complex . Further reduction/protonation of this complex with two equivalents of the organic hydride yields a hydroxymethyl complex . Upon visible light excitation, this complex releases free methanol .
Action Environment
The action of 4,5-dimethylbenzene-1,2-diamine is influenced by environmental factors such as light and the presence of organic hydrides . The compound is also sensitive to air and light , which may affect its stability and efficacy.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 4,5-Dimethyl-1,2-Phenylendiamin kann durch Methylierung von p-Toluidin synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Methylmagnesiumbromid (MeMgBr) mit p-Toluidin in Gegenwart eines geeigneten Katalysators . Die Reaktion verläuft typischerweise unter kontrollierten Temperatur- und Druckbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 4,5-Dimethyl-1,2-Phenylendiamin häufig großtechnische Methylierungsprozesse unter Verwendung fortschrittlicher katalytischer Systeme. Diese Prozesse sind darauf ausgelegt, die Reaktionsausbeute zu optimieren und Nebenprodukte zu minimieren, um eine gleichmäßige Versorgung mit hochwertiger Verbindung für verschiedene Anwendungen zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: 4,5-Dimethyl-1,2-Phenylendiamin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalinone und andere verwandte Strukturen zu bilden.
Reduktion: Sie kann reduziert werden, um verschiedene Amin-Derivate zu bilden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart elektrophiler Reagenzien
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen atmosphärischen Sauerstoff und Metallkatalysatoren wie Kupfer(II)-pivalat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Elektrophile Reagenzien wie Halogene oder Sulfonylchloride werden üblicherweise eingesetzt.
Wichtige gebildete Produkte:
Oxidation: Quinoxalinone und andere oxidierte Derivate.
Reduktion: Verschiedene Amin-Derivate.
Substitution: Substituierte Phenylendiamin-Derivate
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dichloro-1,2-Phenylenediamine
- 1,2-Diamino-4,5-Dimethoxybenzene
- 4-Bromo-1,2-Diaminobenzene
- 4-Methoxy-1,2-Phenylenediamine
Comparison: 4,5-Dimethyl-1,2-Phenylenediamine is unique due to the presence of two methyl groups at the 4 and 5 positions, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, such as 4,5-Dichloro-1,2-Phenylenediamine or 4-Bromo-1,2-Diaminobenzene, the methyl groups provide steric hindrance and electron-donating effects, which can alter the compound’s behavior in various chemical reactions .
Eigenschaften
IUPAC Name |
4,5-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZYBMMYQCYIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062885 | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11598 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3171-45-7 | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3171-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003171457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03180 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3171-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethyl-o-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIMETHYL-O-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OJ9D3R6NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![16-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyhexadecanoic acid](/img/structure/B154000.png)


![1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B154007.png)

![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)




